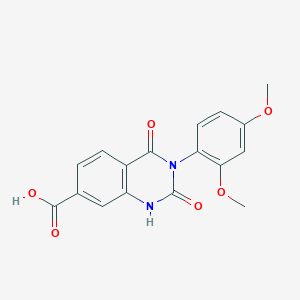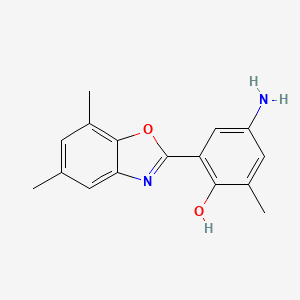
3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a complex organic molecule. It contains a quinazoline backbone, which is a type of heterocyclic compound. The quinazoline ring system is part of many pharmaceutical drugs and is known to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The compound contains a quinazoline ring, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is a diazine ring (containing two nitrogen atoms) .
Applications De Recherche Scientifique
Redox Mediators in Organic Pollutant Treatment
Redox mediators, including various carboxylic acids and their derivatives, play a crucial role in the enzymatic degradation of recalcitrant compounds in wastewater. The efficiency of pollutant degradation is significantly enhanced by these mediators, suggesting potential environmental applications for similar compounds (Husain & Husain, 2007).
Antioxidant Activity
Certain carboxylic acids exhibit potent antioxidant properties, which are crucial in various biological and pharmacological contexts. Studies on chlorogenic acid, for example, highlight its antioxidant, antibacterial, and hepatoprotective activities, suggesting that derivatives of carboxylic acids, including the compound , may possess similar beneficial properties (Naveed et al., 2018).
Analytical Methods for Antioxidant Activity Determination
The methodologies for assessing the antioxidant activity of compounds, including carboxylic acids and their derivatives, are critical in understanding their potential applications in food science, medicine, and pharmacy. These methods, such as ORAC, HORAC, TRAP, and TOSC tests, provide insights into the antioxidant capacity of compounds, guiding their application in health-related fields (Munteanu & Apetrei, 2021).
Role in Organic Light-Emitting Diodes (OLEDs)
The review on BODIPY-based materials, including various carboxylic acid derivatives, underscores the importance of such compounds in the development of OLEDs. These findings suggest potential applications for similar compounds in creating more efficient and environmentally friendly organic electronics (Squeo & Pasini, 2020).
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-24-10-4-6-13(14(8-10)25-2)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSFUHUICKSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2587172.png)

![1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587174.png)
![2-[3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2587175.png)





![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2587185.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)
![Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2587191.png)

